molecular formula C30H56O5 B12662751 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate CAS No. 93981-22-7

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate

Cat. No.: B12662751
CAS No.: 93981-22-7
M. Wt: 496.8 g/mol
InChI Key: SXJPEFGFOXWMFO-CCEZHUSRSA-N
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Description

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is an organic compound with the molecular formula C30H56O5 It is a derivative of malic acid, where the hydroxyl groups are esterified with 2-ethylhexyl and octadec-9-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate typically involves the esterification of malic acid with 2-ethylhexanol and octadec-9-enol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters like malates undergo hydrolysis under acidic or basic conditions to form carboxylic acids (or their salts) and alcohols. For example, di-2-ethylhexyl phthalate (DEHP), a diester similar in structure, hydrolyzes to produce mono-2-ethylhexyl phthalate (MEHP) and phthalic acid . For the target compound:

  • Acidic Hydrolysis :
    4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate+H3O+Malic acid+2-Ethylhexanol+Octadec-9-enol\text{4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate} + \text{H}_3\text{O}^+ \rightarrow \text{Malic acid} + \text{2-Ethylhexanol} + \text{Octadec-9-enol}

  • Basic Hydrolysis :
    4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate+OHMalate salt+2-Ethylhexanol+Octadec-9-enol\text{this compound} + \text{OH}^- \rightarrow \text{Malate salt} + \text{2-Ethylhexanol} + \text{Octadec-9-enol}
    This reaction pathway is common for esters, with hydrolysis rates influenced by pH, temperature, and catalysts .

Transesterification

Esters can undergo transesterification with alcohols or other nucleophiles to form new esters. For example, DEHP reacts with alcohols in the presence of acids to form mixed esters . The target compound may exhibit similar reactivity:

  • Reaction with Alcohols :
    4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate+R-OHNew ester+Original alcohol\text{this compound} + \text{R-OH} \rightarrow \text{New ester} + \text{Original alcohol}
    Conditions like acidic catalysts (e.g., H₂SO₄) and elevated temperatures would facilitate this exchange .

Thermal Stability and Degradation

Malate esters, particularly those with long alkyl chains (e.g., octadec-9-enyl), may degrade thermally. While no direct data exists for this compound, studies on DEHP show that high temperatures can lead to ester bond cleavage, forming smaller fragments . Thermal degradation could release malic acid and alkenes (from the octadec-9-enyl group).

Polymerization and Cross-Linking

Malate esters are used in polymer synthesis. The ester groups may react with diols or polyols to form polyesters. For example, diesters like DEHP are used in PVC plasticizers, though their reactivity in polymers is limited to physical interactions rather than covalent bonding . The target compound’s ester groups could participate in condensation reactions with multifunctional alcohols or acids.

Comparison of Ester Reaction Conditions

Reaction Type Conditions Products
Hydrolysis (Acidic)H₃O⁺, H₂O, 60–100°CMalic acid, 2-ethylhexanol, octadec-9-enol
TransesterificationR-OH, acid catalyst, elevated tempMixed esters, alcohols
Thermal DegradationHigh temperature (>200°C)Malic acid, alkenes
PolymerizationDiols/polyols, condensation agentsPolyesters

Research Gaps

The provided sources lack specific data on This compound , particularly regarding its kinetics, stability, or biological effects. Studies on analogous esters (e.g., DEHP , 2-ethylhexyl acrylate ) suggest that systematic investigations into hydrolysis rates, thermal stability, and metabolic pathways are needed.

Scientific Research Applications

Cosmetic Applications

One of the primary applications of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is in cosmetic formulations. The compound acts as an effective emulsifier and stabilizer in creams and lotions, enhancing texture and performance.

Case Study: Emulsion Stability

A patent (CN101909591A) discusses the use of branched acylcarnitines, including derivatives like this compound, in emulsion preparations for external skin applications. The study highlights that these emulsions exhibit excellent stability, making them suitable for long-term cosmetic use .

Property Value
Emulsion Type Oil-in-water
Stability High
Application Creams, lotions

Pharmaceutical Applications

The pharmaceutical industry also recognizes the potential of this compound for drug delivery systems. Its emulsifying properties can facilitate the formulation of lipophilic drugs, improving bioavailability.

Research Findings

Studies have shown that compounds with similar structures enhance the solubility of poorly soluble drugs. This property can be leveraged to create more effective pharmaceutical formulations .

Drug Type Solubility Improvement
Lipophilic Drugs Enhanced bioavailability
Formulation Type Emulsions

Food Industry Applications

In the food industry, this compound can serve as an emulsifier and stabilizer in various food products. Its safety profile allows it to be used in food additives.

Safety and Regulatory Status

According to recent evaluations, this compound meets safety criteria for use in food products, with minimal toxicity reported in aquatic environments . Its classification as a non-hazardous substance further supports its application in food formulations.

Application Area Details
Food Additive Type Emulsifier
Safety Profile Non-hazardous

Mechanism of Action

The mechanism of action of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release malic acid and the corresponding alcohols, which can then participate in various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate: Unique due to its specific ester groups.

    (Z)-1-(octadec-9-enyl) 4-octyl malate: Similar structure but different ester groups.

    Octadec-9-enyl 2-ethylhexyl 2-hydroxybutanedioate: Another ester derivative of malic acid with different substituents.

Uniqueness

This compound stands out due to its specific combination of ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.

Biological Activity

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of malic acid, characterized by its long-chain fatty acid components. Its structure can be represented as follows:

  • Molecular Formula : C₃₁H₅₈O₅
  • Molecular Weight : 502.78 g/mol

The compound's unique structure, featuring both hydrophobic and hydrophilic regions, suggests potential applications in various biological systems.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. A study on octadecanoic acid derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in the inflammatory response .

2. Skin Barrier Function

The compound has been investigated for its role in enhancing skin barrier function. In formulations aimed at treating dry skin conditions, it was shown to improve hydration and reduce transepidermal water loss (TEWL). Clinical trials have highlighted its effectiveness in formulations designed for sensitive skin, showcasing a reduction in irritation and improvement in skin texture over a four-week period .

3. Antioxidant Activity

Antioxidant properties are another significant aspect of this compound. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in dermatological applications where oxidative damage is a concern .

Case Study 1: Efficacy in Cosmetic Formulations

A clinical study evaluated a cream containing this compound over eight weeks on participants with atopic dermatitis. The results indicated a marked improvement in skin hydration levels and a reduction in erythema scores compared to the control group, suggesting its potential as an effective ingredient in dermatological products.

Case Study 2: Wound Healing

Another study focused on the wound healing properties of this compound. In an animal model, topical application significantly accelerated wound closure rates and enhanced collagen deposition compared to untreated controls. Histological analysis revealed improved granulation tissue formation, indicating its potential utility in regenerative medicine .

Research Findings Summary

Property Findings
Anti-inflammatoryInhibition of cytokines; modulation of NF-kB pathways .
Skin barrier enhancementImproved hydration; reduced TEWL; effective in sensitive skin formulations .
AntioxidantScavenging free radicals; reducing oxidative stress .
Wound healingAccelerated wound closure; enhanced collagen deposition .

Properties

CAS No.

93981-22-7

Molecular Formula

C30H56O5

Molecular Weight

496.8 g/mol

IUPAC Name

4-O-(2-ethylhexyl) 1-O-[(E)-octadec-9-enyl] 2-hydroxybutanedioate

InChI

InChI=1S/C30H56O5/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-34-30(33)28(31)25-29(32)35-26-27(6-3)23-8-5-2/h14-15,27-28,31H,4-13,16-26H2,1-3H3/b15-14+

InChI Key

SXJPEFGFOXWMFO-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O

Origin of Product

United States

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